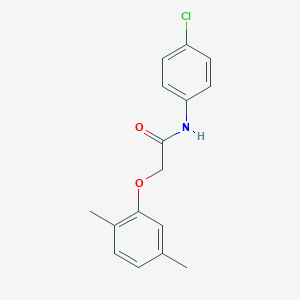
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has been widely used in scientific research. DNNS belongs to the class of sulfonamide compounds and has a molecular formula of C16H11F2NO2S. This compound has been shown to have various biological properties and has been used in a variety of research studies.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various cancers and plays a role in tumor growth and survival. Inhibition of carbonic anhydrase IX by this compound leads to a decrease in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor growth and survival. This compound has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. It has been shown to have high selectivity for carbonic anhydrase IX, which makes it a useful tool for studying the role of carbonic anhydrase IX in cancer. This compound is also stable and can be easily synthesized, which makes it a cost-effective tool for research.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. This compound can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research related to N-(2,4-difluorophenyl)-2-naphthalenesulfonamide. One potential direction is to study the use of this compound in combination with other cancer therapies. Another potential direction is to study the use of this compound in other diseases that involve inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been shown to have various biological properties and has been used in studies related to cancer and inflammation. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to better understand the potential of this compound in cancer therapy and other disease areas.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthylamine with 2,4-difluorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has been used in various scientific research studies due to its biological properties. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers. This compound has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHICHFJVWFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)


![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)


![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)